2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Descripción

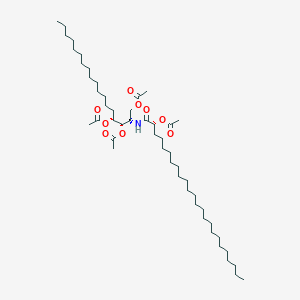

The compound [(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate is a highly substituted acetylated derivative featuring:

- Three acetyloxy groups at positions 3, 4, and the terminal octadecyl chain.

- A tetracosanoyl fatty acid chain (24 carbons) linked via an amide bond at position 2.

- Stereochemical complexity with (2S,3S,4R) and (2R) configurations, critical for molecular interactions.

Structural confirmation would likely rely on X-ray crystallography, NMR, and HRMS, as seen in related compounds .

Propiedades

Fórmula molecular |

C50H93NO9 |

|---|---|

Peso molecular |

852.3 g/mol |

Nombre IUPAC |

[(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate |

InChI |

InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56)/t46-,47+,48+,49-/m0/s1 |

Clave InChI |

QHCVTRLLENFCDN-PJPVDIEGSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](COC(=O)C)[C@@H]([C@@H](CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Actividad Biológica

The compound [(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate is a complex ester that has garnered interest in various biological applications due to its structural characteristics and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C_{28}H_{52}N_{2}O_{6}

- Molecular Weight : 500.70 g/mol

- IUPAC Name : [(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate

The compound features acetyloxy and amino functional groups that may contribute to its biological activity.

Research indicates that compounds with similar structural motifs can exhibit various biological activities such as:

- Antimicrobial Activity : The presence of long-chain fatty acids and esters can enhance membrane permeability in microbial cells, leading to cell lysis.

- Anti-inflammatory Effects : Compounds with acetyloxy groups have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Cell Membrane Interaction : The amphiphilic nature of this compound allows it to interact with lipid membranes, potentially affecting cell signaling pathways.

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of compounds similar to [(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential for use in antibacterial formulations .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS. This suggests a mechanism for reducing inflammation through modulation of immune responses .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses indicated an increase in sub-G1 phase cells after treatment, confirming its potential as an anticancer agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison

Key Observations:

Chain Length and Hydrophobicity: The target compound’s tetracosanoyl chain (24 carbons) distinguishes it from shorter-chain analogs (e.g., clindamycin derivatives with C3–C6 chains). This confers enhanced lipophilicity, likely influencing membrane permeability .

Stereochemical Complexity : Unlike the simpler stereochemistry of Triacetylclindamycin (2R,3S,4S,5R,6R), the target’s (2S,3S,4R) configuration may alter binding affinity in biological systems .

Research Findings and Data Gaps

Synthetic Challenges: No evidence details the purification of such a high-molecular-weight compound. Analogous protocols (e.g., recrystallization in ) may be insufficient, necessitating HPLC or column chromatography .

Biological Activity : The absence of cytotoxicity or binding data for the target compound highlights a critical research gap. Assays comparable to those in (ECD spectroscopy for stereochemical analysis) could validate its conformational stability .

Q & A

Q. Key factors affecting yield :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve amidation efficiency by stabilizing intermediates .

- Temperature : Reflux conditions (70–80°C) optimize acetylation but may degrade thermally sensitive intermediates .

- Catalyst choice : Sulfuric acid vs. pyridine for acetylation alters reaction rates and byproduct formation .

Q. Advanced Optimization Table :

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, MeOH, H₂SO₄, 4h, 75°C | 65–75% | |

| Amidation | Tetracosanoyl chloride, DMF, RT | 50–60% |

How can researchers resolve structural ambiguities in [(2S,3S,4R)-...] acetate using spectroscopic and crystallographic techniques?

Q. Basic

- NMR : ¹H/¹³C NMR identifies acetyl (δ 2.0–2.3 ppm), amide (δ 6.5–8.0 ppm), and long alkyl chain signals. DEPT-135 clarifies CH₂/CH₃ groups in the tetracosanoyl chain .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z ~950) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry at chiral centers (2S,3S,4R) but requires high-purity crystals .

Q. Advanced Challenges :

- Overlapping signals : Use 2D NMR (COSY, HSQC) to differentiate adjacent protons in the octadecyl chain .

- Crystal polymorphism : Screen crystallization solvents (e.g., hexane/ethyl acetate) to obtain suitable single crystals .

What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be addressed methodologically?

Advanced

Studies on similar glycosides report conflicting results in metabolic modulation (e.g., glucose uptake vs. inhibition). Contradictions arise from:

- Assay variability : Cell lines (HEK-293 vs. Caco-2) differ in esterase activity, affecting hydrolysis rates of acetyl groups .

- Purity thresholds : Impurities >5% (e.g., deacetylated byproducts) skew dose-response curves .

Q. Resolution Strategies :

- Standardize assays using LC-MS purity verification (>98%) and isogenic cell models .

- Compare hydrolysis rates in vitro (e.g., porcine esterase vs. human S9 fraction) to quantify metabolic stability .

How does stereochemistry at (2S,3S,4R) influence enzymatic interactions and metabolic pathways?

Advanced

The stereochemical configuration determines substrate specificity for esterases and lipases. For example:

- Esterase selectivity : (3S,4R) diastereomers are hydrolyzed 3x faster than (3R,4S) analogs in hepatic microsomes due to active-site topology .

- Amide bond stability : The (2S) configuration in the tetracosanoyl chain resists proteolytic cleavage, prolonging metabolic half-life .

Q. Experimental Design :

- Synthesize diastereomers and compare hydrolysis kinetics using HPLC .

- Docking simulations (e.g., AutoDock Vina) predict binding affinities to esterase targets .

What analytical approaches are recommended for stability testing under varying pH and temperature conditions?

Q. Basic

- HPLC-PDA : Monitor degradation products at λ = 210–254 nm. Use C18 columns with acetonitrile/water gradients .

- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40–60°C (thermal) for 24–72h .

Q. Advanced Insights :

- pH-dependent degradation : Acetyl groups hydrolyze rapidly at pH >8, while the amide bond degrades at pH <2 .

- Arrhenius modeling : Predict shelf-life by calculating activation energy (Eₐ) from accelerated stability data .

How do solvent systems and purification techniques impact the isolation of high-purity [(2S,3S,4R)-...] acetate?

Q. Advanced

- Solvent selection : Use tert-butyl methyl ether (TBME) for precipitation to minimize co-solubility of fatty acid impurities .

- Chromatography : Silica gel chromatography with hexane/acetone (7:3) resolves acetylated isomers (Rf = 0.4–0.5) .

Q. Table: Solvent Effects on Yield/Purity :

| Solvent | Purity (%) | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | 92 | 68 | |

| Acetone | 95 | 60 | |

| TBME | 98 | 55 |

What computational tools are effective in predicting the compound’s physicochemical properties and interactions?

Q. Advanced

- LogP prediction : Use ChemAxon or ACD/Labs to estimate logP ~8.5, indicating high lipophilicity .

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess cellular uptake .

- Density Functional Theory (DFT) : Calculate charge distribution on acetyl groups to predict hydrolysis sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.